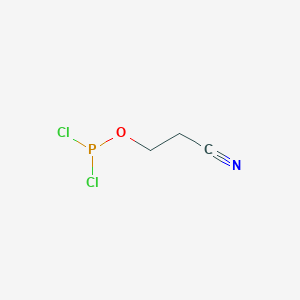

beta-Cyanoethyl phosphorodichloridite

Übersicht

Beschreibung

Beta-Cyanoethyl phosphorodichloridite, also known as this compound, is a useful research compound. Its molecular formula is C3H4Cl2NOP and its molecular weight is 171.95 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

2-Cyanoethyl Phosphorodichloridite, also known as beta-Cyanoethyl phosphorodichloridite or 3-dichlorophosphanyloxypropanenitrile, primarily targets transcriptional factors . These transcriptional factors play a crucial role in regulating gene expression, which is essential for various biological processes.

Mode of Action

The compound’s interaction with its targets involves the regulation of transcriptional factors, such as cardiac and chloride channels .

Biochemische Analyse

Biochemical Properties

2-Cyanoethyl Phosphorodichloridite is known to be a protecting reagent in DNA synthesis . It plays a significant role in biochemical reactions, particularly in the process of phosphorylation

Cellular Effects

It is suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is suggested that it may be related to the inhibition of growth factor receptors in platelets

Dosage Effects in Animal Models

There is currently no available information on how the effects of 2-Cyanoethyl Phosphorodichloridite vary with different dosages in animal models .

Biologische Aktivität

Beta-cyanoethyl phosphorodichloridite (β-Cyanoethyl PDC) is a chemical compound primarily used in the synthesis of oligonucleotides and other phosphorous-containing compounds. Its biological activity is largely linked to its role as a reagent in nucleic acid synthesis, particularly in the formation of phosphodiester bonds, which are crucial for the stability and function of nucleic acids.

β-Cyanoethyl PDC is a phosphorodichloridite, which means it contains phosphorus, chlorine, and cyanoethyl groups. The presence of these groups allows it to act as a phosphitylating agent, facilitating the attachment of nucleoside monomers during oligonucleotide synthesis. The mechanism typically involves the formation of a phosphoramidite intermediate that can subsequently be converted into a more stable phosphodiester linkage.

Key Reactions:

- Phosphitylation : β-Cyanoethyl PDC reacts with nucleosides to form phosphoramidites, which are then used in solid-phase oligonucleotide synthesis.

- Deprotection : After synthesis, the β-cyanoethyl group can be removed to yield the final oligonucleotide product.

Biological Applications

- Oligonucleotide Synthesis : β-Cyanoethyl PDC is extensively utilized in synthesizing DNA and RNA oligonucleotides. It provides a method for creating stable phosphodiester linkages that are essential for the integrity of nucleic acids.

- Gene Therapy : Oligonucleotides synthesized using β-Cyanoethyl PDC can be designed to target specific mRNA sequences, inhibiting gene expression through mechanisms such as RNase H-mediated degradation.

- Antisense Oligonucleotides : These oligonucleotides can bind to complementary RNA sequences, blocking their translation into proteins, which is particularly useful in therapeutic applications against viral infections and genetic disorders.

Case Study 1: Efficiency in Oligonucleotide Synthesis

A study demonstrated that using β-Cyanoethyl PDC significantly improved the efficiency of solid-phase synthesis methods. The coupling efficiency was reported to exceed 98%, indicating its effectiveness as a phosphitylating agent .

Case Study 2: Stability and Degradation

Research indicated that oligonucleotides synthesized with β-Cyanoethyl PDC exhibited enhanced stability compared to those synthesized with other phosphoramidites. The degradation pathway was shown to be sequential from the 3'-end, which is critical for maintaining the functionality of therapeutic oligonucleotides .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄Cl₂N₁O₂P |

| Molecular Weight | 195.87 g/mol |

| Synthesis Method | Solid-phase oligonucleotide synthesis |

| Coupling Efficiency | >98% |

| Typical Applications | Gene therapy, antisense oligonucleotides |

Eigenschaften

IUPAC Name |

3-dichlorophosphanyloxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJQVOIPLQDHCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80226983 | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76101-30-9 | |

| Record name | Phosphorodichloridous acid, 2-cyanoethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76101-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Cyanoethyl phosphorodichloridite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80226983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.